molecular formula C13H14FNO2 B2382343 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-38-5

2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2382343
CAS No.: 2287265-38-5
M. Wt: 235.258
InChI Key: VBKLIHASEKOEST-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves a [2+2] cycloaddition reaction.

    Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Amination and carboxylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Uniqueness

What sets 2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart from similar compounds is the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes can enhance the compound’s biological activity and make it a more effective therapeutic agent.

Properties

IUPAC Name

2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-9-4-2-1-3-8(9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLIHASEKOEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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